2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, characterized by its unique structure that includes a furan ring and a tolyl group. Quinazolinones are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This specific compound has gained attention due to its potential applications in medicinal chemistry and pharmacology.
2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of fused bicyclic compounds, which are significant in drug development due to their ability to interact with biological targets effectively.
The synthesis of 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one typically involves several methodologies:
The reactions are generally monitored using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry to assess product formation and purity. The final products are usually purified through crystallization or column chromatography.
The molecular structure of 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one features:
The molecular formula for this compound is C15H13N2O, with a molecular weight of approximately 239.28 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
The compound can participate in various chemical reactions typical of quinazolinones:
Studies have shown that modifications at different positions on the quinazolinone scaffold can lead to variations in biological activity, making it crucial for structure-activity relationship studies .
The mechanism by which 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one exerts its biological effects is not fully elucidated but is believed to involve:
Research indicates that derivatives of quinazolinones can modulate various signaling pathways, contributing to their pharmacological effects .
The compound typically appears as a solid with varying melting points depending on purity and crystallization conditions. Spectroscopic data (NMR, IR) provide insights into its functional groups and structural integrity.
It exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile varies based on the solvent used, influencing its bioavailability in pharmaceutical applications.
2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one has potential applications in:
Research continues to explore the full range of biological activities associated with this compound, highlighting its importance in both synthetic chemistry and pharmacology .
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design and development. This fused heterocyclic system consists of a benzene ring fused to a 4-pyrimidinone ring, creating a planar, electron-rich structure that readily interacts with biological targets. The pharmacophoric versatility of this core enables its incorporation into compounds exhibiting diverse therapeutic actions, including anticancer, antimicrobial, antimalarial, anticonvulsant, and anti-inflammatory activities [2]. Historically, quinazolinone derivatives have transitioned successfully from laboratory curiosities to clinically approved agents, with several marketed drugs including the antihypertensive agent aquamox and the diuretic fenquizone owing their therapeutic effects to this core structure [3]. The structural adaptability of the quinazolinone ring system permits extensive modifications at positions 2, 3, and 6-8, enabling medicinal chemists to fine-tune physicochemical properties and target specificity. This adaptability has positioned quinazolin-4(3H)-one derivatives as critical tools in addressing drug resistance challenges, particularly in oncology, where novel chemotypes are urgently needed [3].
The specific derivative 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one (chemical formula: C₁₉H₁₄N₂O₂; molecular weight: 302.33 g/mol; ChemSpider ID: 689651) features distinctive substitution patterns that confer unique electronic and steric properties [1]. The incorporation of a furan heterocycle at position 2 introduces an electron-rich heteroaromatic system with hydrogen-bond accepting capability at the oxygen atom and moderate π-donor properties. Simultaneously, the ortho-tolyl group (2-methylphenyl) at position 3 provides steric bulk adjacent to the nitrogen atom while maintaining aromatic conjugation. This specific combination creates a molecular asymmetry that may enhance target selectivity compared to symmetrically substituted quinazolinones. The furan ring's potential for forming hydrogen bonds and π-π stacking interactions, coupled with the hydrophobic character and steric influence of the ortho-tolyl group, creates a balanced pharmacophore suitable for interacting with hydrophobic enzyme pockets while maintaining necessary polar contacts [1] [4]. This structural configuration has demonstrated particular relevance in anticancer applications, where analogous styrylquinazolinones with methoxy-substituted aryl groups show enhanced tubulin inhibition [3].
Table 1: Structural and Chemical Identifiers of 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one
Property | Value | Source |
---|---|---|
Systematic Name | 2-(Furan-2-yl)-3-(2-methylphenyl)quinazolin-4(3H)-one | [1] |
Molecular Formula | C₁₉H₁₄N₂O₂ | [1] |
Average Mass | 302.333 g/mol | [1] |
Monoisotopic Mass | 302.105528 Da | [1] |
Registry Number | 62820-52-4 | [1] |
Synonyms | 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one; 2-(2-Furyl)-3-(2-methylphenyl)-4(3H)-chinazolinon | [1] |
The journey of quinazolinone derivatives from laboratory synthesis to pharmacological investigation spans over a century, beginning with the pioneering work of Stefan Niementowski (1866-1925) who first developed the quinazolinone synthesis that bears his name [2]. Early investigations focused primarily on the natural alkaloids isolated from plants and microorganisms, such as febrifugine from Dichroa febrifuga (traditionally used against malaria) and tryptanthrin from Isatis tinctoria [2]. The mid-20th century witnessed significant expansion in synthetic methodologies, exemplified by Ried's condensation of imidates with 2-aminobenzoic acid in the 1960s to afford quinazolinone structures [2]. Contemporary research has focused on structural optimization for specific biological targets, particularly in oncology, where derivatives like luotonin A (isolated from Peganum nigellastrum) demonstrated potent topoisomerase I inhibition, renewing interest in quinazolinones as anticancer scaffolds [2] [3]. The evolution toward targeted therapies has yielded compounds with 2- and 3-position modifications showing enhanced specificity for enzymes like thymidylate synthase, dihydrofolate reductase, and tubulin—proteins critical in cancer cell proliferation [3] [7]. The structural progression has followed a trajectory from simple unsubstituted cores to sophisticated derivatives with strategic heterocyclic substitutions, including the furyl and o-tolyl combination present in 2-Furan-2-yl-3-o-tolyl-3H-quinazolin-4-one.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: